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Cat. No.: B607881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical and early clinical findings for

GSK990 (also known as GSK4532990 and formerly ARO-HSD), an investigational RNA

interference (RNAi) therapeutic targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13)

for the treatment of Alcohol-associated Liver Disease (ALD) and Metabolic Dysfunction-

associated Steatohepatitis (MASH). The performance of GSK990 is compared with other

therapeutic alternatives targeting HSD17B13 and other pathways implicated in liver disease.

Executive Summary
GSK990 is a small interfering RNA (siRNA) therapeutic designed to selectively silence the

HSD17B13 gene, which has been genetically validated as a key player in the progression of

chronic liver diseases.[1][2] Preclinical and early clinical data for GSK990 demonstrate robust

target engagement with significant reductions in HSD17B13 mRNA and protein levels.[3][4][5]

This on-target activity has translated into encouraging improvements in liver health biomarkers,

including reductions in liver enzymes.[3][4][5] This guide places these findings in the context of

other HSD17B13 inhibitors and alternative therapeutic modalities for MASH, providing a

framework for assessing the translational potential of GSK990.
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Table 1: Preclinical and Phase 1/2 Performance of
HSD17B13-Targeting siRNA Therapeutics

Feature GSK990 (ARO-HSD) ALN-HSD

Mechanism of Action
RNAi-mediated silencing of

HSD17B13 mRNA

RNAi-mediated silencing of

HSD17B13 mRNA

Delivery

Subcutaneous injection with

GalNAc conjugate for

hepatocyte targeting

Subcutaneous injection with

GalNAc conjugate for

hepatocyte targeting

In Vitro Potency Data not publicly available Data not publicly available

Preclinical In Vivo Efficacy
Data not publicly available in

detail

Data not publicly available in

detail

Phase 1/2 Target Engagement

(mRNA reduction)

Mean reduction of 93.4% at

200 mg dose in suspected

NASH patients.[4][5]

Dose-dependent reduction;

median of -78.3% at 400 mg

dose in NASH patients.[6]

Phase 1/2 Target Engagement

(Protein reduction)

Reduced by ≥83% in

suspected NASH patients.[3]

[7]

Data not publicly available

Phase 1/2 Clinical Efficacy

(ALT reduction)

Mean reduction of 42.3% at

200 mg dose in suspected

NASH patients.[4][5]

Numerically lower ALT levels

compared to placebo.[6]

Safety Profile (Early Clinical)

Generally well-tolerated; mild,

transient injection site

reactions reported.[4]

Generally well-tolerated; mild,

transient injection site

reactions reported.[6]
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Feature GSK990 (siRNA)
Efimosfermin
(FGF21 Analog)

BI-3231 (Small
Molecule)

Target HSD17B13
Fibroblast Growth

Factor 21 Receptor
HSD17B13

Mechanism of Action
Post-transcriptional

gene silencing

Agonist of the FGF21

pathway, regulating

metabolism and

reducing liver fat

Enzymatic inhibition

Preclinical Efficacy Not detailed publicly Not detailed publicly

IC50 of 1 nM (human)

and 13-14 nM

(mouse).[8]

Clinical Efficacy

(Phase 2)

Reduction in liver

enzymes and trends

for improvement in

hepatocyte ballooning.

[3][4]

Significant

improvement in

fibrosis (≥1 stage) and

MASH resolution.

Not yet in clinical trials

Administration
Subcutaneous

injection

Subcutaneous

injection
Oral (expected)

Status
Phase 2 trials for

MASH and ALD.[2]

Phase 2 trials

completed for MASH
Preclinical

Experimental Protocols
In Vitro siRNA Potency Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of siRNAs targeting

HSD17B13.

Methodology:

Cell Culture: Primary human hepatocytes or immortalized human liver cell lines (e.g.,

HepG2, Huh7) are cultured under standard conditions.
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siRNA Transfection: Cells are transfected with varying concentrations of the HSD17B13-

targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent.

Incubation: Cells are incubated for a defined period (e.g., 24-72 hours) to allow for siRNA-

mediated mRNA degradation.

RNA Isolation and qRT-PCR: Total RNA is extracted from the cells, and the expression

level of HSD17B13 mRNA is quantified using quantitative real-time polymerase chain

reaction (qRT-PCR). Gene expression is normalized to a housekeeping gene (e.g.,

GAPDH).

Data Analysis: The percentage of HSD17B13 mRNA knockdown relative to the control is

calculated for each siRNA concentration. The IC50 value is determined by fitting the dose-

response data to a four-parameter logistic curve.

In Vivo Efficacy in a Mouse Model of MASH
Objective: To evaluate the therapeutic efficacy of HSD17B13-targeting siRNA in a preclinical

model of MASH.

Methodology:

Animal Model: A diet-induced model of MASH is established in mice (e.g., C57BL/6J mice

fed a high-fat, high-fructose, and high-cholesterol diet for an extended period).

siRNA Administration: Mice with established MASH are administered the HSD17B13-

targeting siRNA (conjugated to a hepatocyte-targeting ligand like GalNAc) or a control

siRNA via subcutaneous injection at specified doses and frequencies.[9][10]

Monitoring: Body weight, food intake, and relevant blood parameters are monitored

throughout the study.

Endpoint Analysis:

Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase

(ALT) and aspartate aminotransferase (AST) are measured.[11][12]
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Histopathology: Liver tissue is collected, fixed, and stained with Hematoxylin and Eosin

(H&E) and Sirius Red. Histological scoring for steatosis, inflammation, hepatocyte

ballooning, and fibrosis is performed by a trained pathologist according to the NAFLD

Activity Score (NAS) and fibrosis staging.[13][14][15]

Gene Expression Analysis: Hepatic HSD17B13 mRNA and protein levels are quantified

by qRT-PCR and Western blotting, respectively, to confirm target engagement.
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Caption: Mechanism of action of GSK990 in hepatocytes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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